3-Methyl-1-(methylamino)cyclobutane-1-carboxylic acid
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Overview
Description
3-Methyl-1-(methylamino)cyclobutane-1-carboxylic acid is an organic compound with a cyclobutane ring substituted with a methyl group, a methylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylamino)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a methylamine source under acidic or basic conditions to introduce the methylamino group. The carboxylic acid group can be introduced through oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(methylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(methylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(methylamino)cyclobutane-1-carboxylate: This compound is similar in structure but has a methyl ester group instead of a carboxylic acid group.
3-Methyl-1,1-cyclobutanedicarboxylic acid: This compound has an additional carboxylic acid group, making it more acidic and potentially more reactive.
Uniqueness
3-Methyl-1-(methylamino)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutane ring with a methylamino and carboxylic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-methyl-1-(methylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-7(4-5,8-2)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
KALBRHPXHCMRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)O)NC |
Origin of Product |
United States |
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